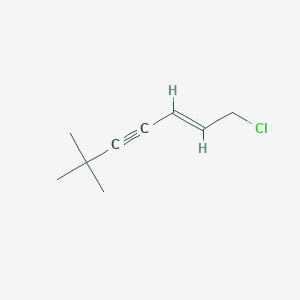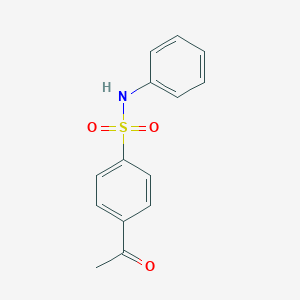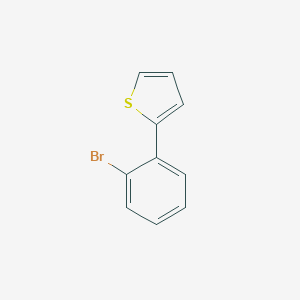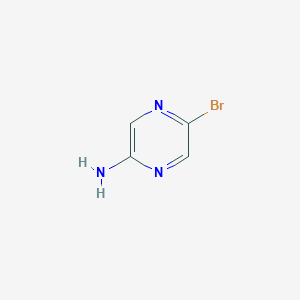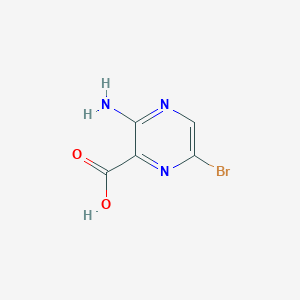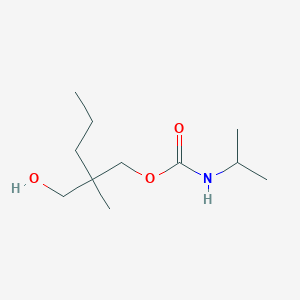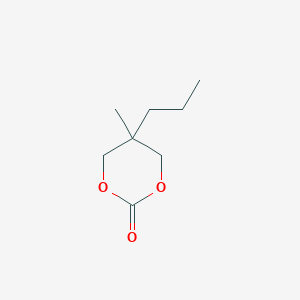![molecular formula C11H15ClN2O2 B018053 3-(2-氯乙基)-6,7,8,9-四氢-9-羟基-2-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮 CAS No. 130049-82-0](/img/structure/B18053.png)
3-(2-氯乙基)-6,7,8,9-四氢-9-羟基-2-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮
概述
描述
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, also known as 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is a useful research compound. Its molecular formula is C11H15ClN2O2 and its molecular weight is 242.7 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌剂
该化合物已用于合成具有显著抗菌活性的衍生物。这些衍生物已针对多种革兰氏阳性和革兰氏阴性细菌进行了测试。 值得注意的是,具有取代杂环哌嗪部分的衍生物显示出有希望的结果,其中一种化合物显示出比标准药物硫酸链霉素高出两倍的活性 .
硫属化反应
在有机合成领域,该化合物用作C-3硫属化的前体。这包括硫代烷基化和硒代烷基化反应,这些反应对于将硫属原子引入有机分子至关重要。 此类反应对于创建具有潜在药理活性的化合物非常有价值 .
杂环胺衍生物
研究人员合成了该化合物的一系列脂肪族、芳香族和杂环胺衍生物。 这些衍生物通过各种分析技术(包括1H-NMR、FTIR 和元素分析)进行表征,以确认其结构和纯度 .
药物化学
该化合物及其衍生物由于其潜在的治疗应用而在药物化学中引起关注。 它们是正在进行的研究的一部分,旨在开发可用于治疗细菌感染和其他疾病的新药 .
化学结构单元
作为一种化学结构单元,该化合物用于构建更复杂的分子。 它在早期发现研究中特别有用,因为开发新的药理剂需要独特的化学结构 .
安全和毒理学研究
该化合物也正在进行安全和毒理学研究,以确定其危险分类,例如急性毒性(口服)和皮肤致敏性。 这些研究对于评估在实验室环境中处理和使用该化合物相关的风险至关重要 .
药物发现与开发
在药物发现和开发中,该化合物的衍生物被筛选用于各种生物活性。 这有助于识别新的候选药物,这些药物可以进一步优化并开发为针对不同健康状况的有效治疗方法 .
分析化学
该化合物用于分析化学,以开发检测和定量化学物质的新方法。 其衍生物可以用作各种分析技术的标准或试剂 .
作用机制
Target of Action
It has been synthesized as an antibacterial agent , suggesting that its targets may be bacterial proteins or enzymes essential for bacterial growth and survival.
Result of Action
The compound has been reported to exhibit antibacterial activity . Specifically, derivatives of this compound showed good activity against both Gram-positive (Bacillus Subtilis MTCC 121 and Staphylococcus epidermidis 435) and Gram-negative (Xanthomonas Campestris 7903 and Pseudomonas aeruginosa MTCC 7908) bacteria . The molecular and cellular effects of this action likely involve disruption of essential bacterial functions, leading to inhibited growth or death of the bacteria.
属性
IUPAC Name |
3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-7-8(4-5-12)11(16)14-6-2-3-9(15)10(14)13-7/h9,15H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVUGXRJSYRXFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573961 | |
| Record name | 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130049-82-0 | |
| Record name | 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130049-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chloroethyl)-2-methyl-9-hydroxy-6,7,8,9-tetrahydro-4H-pyrido (1,2-a) pyrimidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130049820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-CHLOROETHYL)-2-METHYL-9-HYDROXY-6,7,8,9-TETRAHYDRO-4H-PYRIDO (1,2-A) PYRIMIDIN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M62IXL9X4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in pharmaceutical synthesis?
A1: This compound is a key intermediate in the synthesis of Paliperidone [, , , , ]. Paliperidone is an atypical antipsychotic medication used to treat schizophrenia and schizoaffective disorder. The efficient and high-purity synthesis of this intermediate is crucial for the cost-effective production of Paliperidone.
Q2: What are the challenges associated with synthesizing 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?
A2: One of the main challenges in synthesizing this compound is controlling the formation of impurities []. The presence of impurities can impact the safety and efficacy of the final drug product, Paliperidone. Therefore, researchers have focused on developing synthetic routes and purification methods that minimize impurity levels.
Q3: How is the quality of 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one monitored during its synthesis?
A3: Various analytical techniques are employed to monitor the quality of this compound during synthesis. One study highlights the use of Near-Infrared (NIR) spectroscopy as a process analytical technology (PAT) tool []. NIR spectroscopy allows for real-time monitoring of the reaction process, ensuring optimal conditions for high yield and purity. This method was chosen over mid-IR due to easier implementation in a production environment []. The NIR model was developed by correlating NIR results with those obtained from High-Performance Liquid Chromatography (HPLC) analysis conducted on samples from a laboratory-scale reactor. This model was then refined and validated using data collected from actual production batches [].
Q4: Have there been efforts to optimize the synthesis of 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?
A4: Yes, researchers have been actively working on optimizing the synthesis of this important intermediate. One study focused on simplifying the synthetic process and improving the overall yield []. This research successfully achieved an improved overall yield of 68.2% for the target compound []. The identity and purity of the synthesized compound were confirmed using mass spectrometry (MS) and proton nuclear magnetic resonance (1H-NMR) spectroscopy [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine](/img/structure/B17974.png)

